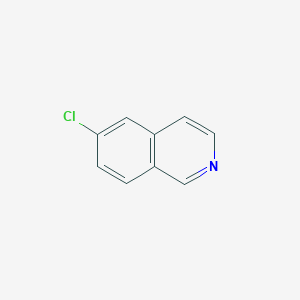

6-Chloroisoquinoline

説明

The Significance of Isoquinoline (B145761) Core Structures in Synthetic Chemistry and Biological Systems

Isoquinoline and its derivatives are fundamental scaffolds in the realm of medicinal and synthetic chemistry. rsc.orgnih.gov This nitrogen-containing heterocyclic framework is a key component in a multitude of naturally occurring alkaloids and synthetically developed compounds that exhibit a wide array of biological activities. nih.gov The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a primary target for organic synthesis. rsc.org Their established pharmacological properties include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, among others. nih.govchemenu.comontosight.ai The adaptability of the isoquinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and chemical properties.

Overview of Halogenated Isoquinoline Derivatives: Research Trajectories and Impact

The introduction of halogen atoms into the isoquinoline core significantly modifies the molecule's electronic and steric characteristics, often leading to enhanced biological activity and providing handles for further chemical transformations. chemimpex.com Halogenated isoquinolines are crucial intermediates in organic synthesis, particularly in cross-coupling reactions like the Suzuki and Heck reactions, which are instrumental in constructing complex molecular architectures. The presence of halogens can improve the metabolic stability of a drug candidate and its binding affinity to biological targets. chemimpex.com Research in this area is focused on developing new halogenation methods and exploring the utility of these derivatives in creating novel pharmaceuticals, agrochemicals, and functional materials. chemimpex.comresearchgate.net

Problem Statement and Rationale for Focused Research on 6-Chloroisoquinoline

While the broader class of halogenated isoquinolines has been extensively studied, a focused investigation into specific isomers is crucial to understand the nuanced effects of substituent placement on the molecule's properties and reactivity. This compound presents a unique case for study. Its specific substitution pattern influences its electronic distribution and potential for biological interactions in ways that differ from other isomers. A dedicated study of this compound is necessary to fully elucidate its synthetic potential, its reactivity in various chemical transformations, and its viability as a scaffold for the development of new bioactive compounds. Understanding its unique characteristics will fill a knowledge gap and could unlock new avenues for drug discovery and material science.

Defining the Scope and Objectives of the Academic Inquiry into this compound

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical and physical properties, synthesis, and its role in contemporary research. The primary objectives are:

To detail the known physical and chemical properties of this compound.

To review established and novel synthetic routes for its preparation.

To explore the reactivity of this compound in various chemical reactions.

To highlight its applications as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

This inquiry will be based on a thorough review of existing scientific literature, presenting detailed research findings and relevant data.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H6ClN | chemsrc.com |

| Molecular Weight | 163.6 g/mol | chemsrc.com |

| Appearance | Not Specified | chemsrc.com |

| Purity | 95.0% | chemsrc.com |

| Conditions to Avoid | Heat, flames, and sparks | chemsrc.com |

| Materials to Avoid | Oxidizing agents | chemsrc.com |

| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides, hydrogen chloride | chemsrc.com |

Research on Related Halogenated Isoquinolines

For instance, derivatives of this compound, such as this compound-5,8-diones, have been synthesized and evaluated for their cytotoxic and DNA topoisomerase II inhibitory activities. nih.gov These studies have shown that the cytotoxicity of these compounds can be significant, with some derivatives exhibiting greater potential than the established anticancer agent ellipticine. nih.gov

The synthesis of various halogenated isoquinolines often serves as a starting point for creating more complex, biologically active molecules. For example, 1-bromo-6-chloroisoquinoline (B1443862) is utilized as an intermediate in advanced organic reactions for pharmaceutical and chemical research. forecastchemicals.com Similarly, 3-bromo-6-chloroisoquinoline (B573110) is a key intermediate in the synthesis of potential pharmaceutical agents. forecastchemicals.com The synthesis of these di-halogenated compounds typically involves the halogenation of the isoquinoline ring under controlled conditions.

Furthermore, the reactivity of the halogen substituents is a key aspect of their utility. The chlorine and bromine atoms on the isoquinoline ring can be displaced in substitution reactions or participate in cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to their role as versatile building blocks in organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJNOOHAQSFEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494878 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-02-4 | |

| Record name | 6-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloroisoquinoline and Its Functionalized Derivatives

Established Reaction Pathways to Access the 6-Chloroisoquinoline Scaffold

The construction of the this compound core often relies on classical named reactions in heterocyclic chemistry, adapted with appropriately substituted precursors, or through direct chlorination of an existing isoquinoline (B145761) system.

Traditional methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are foundational in isoquinoline synthesis. wikipedia.org The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. organic-chemistry.orgnrochemistry.comwikipedia.org To obtain a this compound, one would start with a β-(3-chlorophenyl)ethylamine derivative. This is then acylated and cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can subsequently be dehydrogenated, often with a palladium catalyst, to yield the aromatic this compound. wikipedia.org

The Pomeranz-Fritsch reaction offers another pathway, typically involving the condensation of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.orgorganicreactions.orgwikipedia.org The use of 3-chlorobenzaldehyde (B42229) as the starting material directs the formation of the this compound product. These classical methods, while effective, can sometimes be limited by harsh reaction conditions or a narrow substrate scope.

More direct approaches involve the regioselective chlorination of a pre-formed isoquinoline or a precursor. For instance, the synthesis of 6-chloro-substituted isoquinoline-5,8-diones has been achieved starting from 6,7-dichloroquinoline-5,8-dione, highlighting a method of building upon a chlorinated framework. nih.gov

Novel Approaches for the Diversification and Functionalization of this compound

Modern synthetic efforts have focused on developing more versatile and efficient ways to not only construct the this compound scaffold but also to introduce a wide array of functional groups with high precision.

Regioselective Synthesis Strategies for Substituted this compound Analogues

Regioselective functionalization allows for the specific modification of a particular position on the this compound ring, which is critical for structure-activity relationship studies in drug discovery. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. rsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings, are frequently employed. nih.gov The chlorine atom at the 6-position can serve as a handle for these transformations. For example, palladium-catalyzed Hiyama cross-coupling of this compound with various aryltrifluorosilanes has been shown to produce the corresponding 6-arylisoquinoline derivatives in good yields. nih.gov Similarly, other halogenated isoquinolines, such as 3-bromo-6-chloroisoquinoline (B573110), can undergo selective coupling reactions where one halogen reacts preferentially, allowing for stepwise functionalization.

C-H activation is another advanced strategy that enables the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach. nih.govmdpi.com For instance, palladium-catalyzed direct arylation can be used to introduce aryl groups at specific positions on the isoquinoline core, with regioselectivity often controlled by directing groups or the inherent electronic properties of the substrate. nih.govbeilstein-journals.org

Below is a table summarizing examples of regioselective functionalization reactions.

| Reaction Type | Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| Hiyama Coupling | This compound | Phenyltrifluorosilane, Pd(OAc)₂, P(Cyc)₃·HBF₄, CsF | 6-Phenylisoquinoline | Good | nih.gov |

| Suzuki-Miyaura Coupling | 1-Chloro-6-perfluoroalkylisoquinoline | Arylboronic acids | 1-Aryl-6-perfluoroalkylisoquinolines | High | rsc.org |

| Heck Reaction | 1-Bromo-6-perfluoroalkylisoquinoline | Alkenes | 1-Alkenyl-6-perfluoroalkylisoquinolines | Good | rsc.org |

| Amination | 5-Chloroisoquinoline | Primary amines, Ni catalyst | 5-Amino-isoquinolines | High | escholarship.org |

Intramolecular Cyclization Reactions in the Formation of this compound Systems

Intramolecular cyclization, where a single molecule containing all the necessary components folds to form the heterocyclic ring, is a powerful strategy for constructing complex molecular architectures. nih.govoup.com Recent advances have applied this concept to the synthesis of highly functionalized isoquinolines.

One notable method involves the copper-catalyzed cascade cyclization of an amidate intermediate. In a specific example leading to a 6-chloro-substituted isoquinolinone, a protected aminosulfonyl compound is functionalized with a 2-iodobenzamide (B1293540) derivative. The resulting intermediate undergoes a cascade cyclization involving a 6-endo-dig pathway to form the 3-substituted 6-chloroisoquinolinone scaffold. nih.gov

Another innovative approach utilizes the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. acs.org Starting with an appropriately substituted o-vinylaryl ketoxime, this reaction can produce polysubstituted isoquinoline N-oxides. acs.org The geometry of the starting oxime does not significantly impact the reaction, but the substitution pattern can influence whether a 6-endo or a 5-exo cyclization occurs, leading to either isoquinoline or isoindole derivatives, respectively. acs.org

Metal-free intramolecular cyclizations are also being developed. schenautomacao.com.br These methods often proceed via oxidative cyclization under milder conditions, using oxidants like lithium perchlorate (B79767) at room temperature, which aligns with the goals of green chemistry. schenautomacao.com.br

| Cyclization Strategy | Precursor Type | Key Reagents/Catalyst | Product Type | Key Feature | Reference |

| Cascade Cyclization | Amidate intermediate from 2-iodobenzamide | Copper catalyst | 3-Substituted 6-chloroisoquinolinone | Additive-free, 6-endo-dig cyclization. | nih.gov |

| Oxidative Cyclization | o-Vinylaryl ketoximes | Phenyliodine bis(trifluoroacetate) (PIFA) | Polysubstituted isoquinoline N-oxides | Metal-free oxidant, proceeds via ionic pathway. | acs.org |

| Copper-Catalyzed Cyclization | (E)-2-Alkynylaryl oxime derivatives | Cu(I) in water | Isoquinolines or Isoquinoline N-oxides | Selective N-O/O-H cleavage controlled by protecting group. | rsc.orgresearchgate.net |

| Metal-Free Oxidative Cyclization | 2-(Phenylethynyl)-benzaldehyde | Lithium perchlorate, NH₄OAc | Isoquinoline derivatives | Environmentally friendly, proceeds at room temperature. | schenautomacao.com.br |

Sustainable and Green Chemistry Innovations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of isoquinoline synthesis, this translates to developing methods that use environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. acs.orgrsc.org

One significant advancement is the use of water as a reaction medium. rsc.org A highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been developed in water, avoiding the need for organic solvents, additives, or ligands. rsc.orgresearchgate.net This method demonstrates high atom economy and can be scaled up to produce gram quantities of the desired isoquinolines. rsc.org

The use of recyclable catalytic systems is another key aspect of green synthesis. A ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, has been used for the synthesis of 1-phenyl isoquinoline derivatives. This system allows for a simple extraction procedure and reuse of the catalyst, contributing to a more sustainable process. Similarly, conducting reactions in room-temperature ionic liquids like [bmim]PF₆ offers an environmentally friendly alternative to toxic, high-boiling solvents for reactions like the Bischler-Napieralski cyclization, often resulting in higher yields and simplified product isolation. organic-chemistry.org

Enzyme-mediated reactions represent a frontier in green chemistry, offering high selectivity under mild conditions. rsc.org While specific applications to this compound are still emerging, the enzymatic oxidation of quinoline (B57606) and isoquinoline cores to form derivative chemicals is an established and efficient strategy. rsc.org Photocatalysis, which uses light to drive chemical reactions, is another promising green approach, with visible-light-driven methods being developed for the synthesis of N-heterocycles. rsc.orgwikipedia.org

| Green Approach | Methodology | Key Features | Reference |

| Green Solvent | Cu(I)-catalyzed cyclization in water | Avoids organic solvents, high atom economy, simple operation. | rsc.orgresearchgate.net |

| Recyclable Catalyst | Ru(II)/PEG-400 catalyst system | Biodegradable solvent, reusable catalyst, simple extraction. | |

| Ionic Liquids | Bischler-Napieralski reaction in [bmim]PF₆ | Avoids toxic solvents, high yields, easy product isolation, recyclable solvent. | organic-chemistry.org |

| Biocatalysis | Enzyme-mediated oxidation | Green and efficient strategy, high site-selectivity. | rsc.org |

| Metal-Free Synthesis | Oxidative cyclization with lithium perchlorate | Milder conditions, avoids heavy metal catalysts. | schenautomacao.com.br |

Elucidation of Chemical Reactivity and Mechanistic Transformations of 6 Chloroisoquinoline

Investigation of Halogen Substituent Effects on the Reactivity of the Isoquinoline (B145761) Core

The isoquinoline nucleus is a bicyclic heteroaromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this core is dictated by the interplay of the electron-donating character of the benzene ring and the electron-withdrawing nature of the pyridine ring, which contains an electronegative nitrogen atom. uoanbar.edu.iq The introduction of a halogen substituent, such as chlorine at the 6-position, further modulates this reactivity.

Halogens are unique substituents in that they exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). libretexts.org In the case of 6-chloroisoquinoline, the chlorine atom's inductive effect deactivates the benzene ring towards electrophilic attack by withdrawing electron density. uoanbar.edu.iq However, its ability to donate a lone pair of electrons via resonance can stabilize charged intermediates formed during certain reactions. libretexts.org

The position of the halogen on the isoquinoline scaffold is crucial. For instance, halogens at the 1-position are particularly reactive towards nucleophilic aromatic substitution (SNAr) due to the activating effect of the adjacent nitrogen atom. shahucollegelatur.org.in In contrast, a chlorine atom at the 6-position primarily influences the reactivity of the carbocyclic (benzene) ring. Studies on various halogenated isoquinolines have shown that the nature of the halogen can switch the selectivity of biological inhibition, highlighting the subtle yet significant electronic influence of these substituents. nih.gov For example, the introduction of a fluorine atom can completely alter the inhibitory selectivity of a compound between two different enzymes. nih.gov

The reactivity of halogenated benzenes towards electrophilic substitution generally follows the order of electronegativity, with the most electronegative halogen leading to the most reactive (or least deactivated) ring. libretexts.org This is because the stronger inductive withdrawal of more electronegative halogens is counteracted by their more effective resonance donation to stabilize the intermediate carbocation. libretexts.orgopenstax.org

Mechanistic Studies of Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions on the isoquinoline ring system predominantly occur on the heterocyclic (pyridine) ring, especially at the C1 and C3 positions, which are activated by the electron-withdrawing nitrogen atom. shahucollegelatur.org.in However, nucleophilic aromatic substitution (SNAr) involving the chlorine atom on the benzene ring of this compound is also possible, particularly with strong nucleophiles and under forcing conditions.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com In this compound, the electron-withdrawing nature of both the nitrogen atom in the heterocyclic ring and the chlorine atom itself can contribute to this stabilization.

The rate of SNAr reactions is often dependent on the stability of the Meisenheimer complex. Polar aprotic solvents, such as DMF and DMSO, are known to enhance the rate of nucleophilic substitution by stabilizing these charged intermediates. The reaction of 1-chloroisoquinoline (B32320) with amines to form 1-aminoisoquinolines, for example, is often carried out in DMSO. researchgate.net While direct mechanistic studies on this compound are less common, the principles of SNAr suggest that the reaction would be slower compared to substitutions at the more activated C1 position.

It is important to note that the leaving group's ability to depart also plays a role, though often the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com In nucleophilic aromatic substitution, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

Analysis of Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is generally directed towards the benzene ring, as the pyridine ring is deactivated by the protonated nitrogen atom under the acidic conditions typically employed for these reactions. uoanbar.edu.iqshahucollegelatur.org.in The positions 5 and 8 are the most common sites of electrophilic attack on the unsubstituted isoquinoline. uoanbar.edu.iq

For this compound, the positions ortho (C5 and C7) and para (no para position available) to the chlorine atom are potential sites of substitution. Therefore, electrophilic attack is expected to be directed primarily to the C5 and C7 positions. The presence of the deactivating chlorine atom will make the reaction require more vigorous conditions compared to unsubstituted isoquinoline. openstax.org

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, the nitration of chlorobenzene (B131634) yields a mixture of ortho- and para-nitrochlorobenzene, with very little of the meta isomer formed. openstax.org A similar outcome would be anticipated for the nitration of this compound, with the formation of 6-chloro-5-nitroisoquinoline (B3386331) and 6-chloro-7-nitroisoquinoline.

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 6-Chloro-5-nitroisoquinoline and 6-Chloro-7-nitroisoquinoline |

| Bromination | Br+ | 5-Bromo-6-chloroisoquinoline and 7-Bromo-6-chloroisoquinoline |

| Sulfonation | SO3 | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Exploration of Transition Metal-Catalyzed Coupling Reactions Utilizing this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com Aryl halides, including this compound, are common substrates in these reactions, serving as electrophilic partners.

Several palladium-catalyzed cross-coupling reactions are widely used to form new C-C bonds with aryl chlorides. These reactions generally involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. icmpp.rochemistry.coach this compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or vinyl-substituted isoquinolines. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides. icmpp.ro

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. eie.gr This reaction forms a new C-C bond at one of the sp² carbons of the alkene. This compound can be reacted with alkenes like acrylates or styrenes to introduce a vinyl group at the 6-position.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgchemistry.coach This provides a direct route to 6-alkynylisoquinolines from this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an aryl halide, catalyzed by a palladium or nickel complex. researchgate.net This reaction is known for its high functional group tolerance. A key step in the synthesis of a B-Raf kinase inhibitor involved the Negishi coupling of 4-bromo-1-chloroisoquinoline. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base | 6-Arylisoquinoline |

| Heck | Alkene | Pd catalyst, Base | 6-Vinylisoquinoline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynylisoquinoline |

| Negishi | Organozinc reagent (R-ZnX) | Pd or Ni catalyst | 6-Alkyl/Arylisoquinoline |

Beyond C-C bond formation, transition metal-catalyzed reactions are also employed to introduce heteroatoms at the 6-position of the isoquinoline ring. These methods provide alternatives to classical nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. researchgate.net this compound can be reacted with a wide variety of primary and secondary amines to synthesize 6-aminoisoquinoline (B57696) derivatives. This reaction offers a broader scope and milder conditions compared to traditional amination methods.

C-O and C-S Bond Formation: Similar palladium- or copper-catalyzed systems can be used to form C-O and C-S bonds. By coupling this compound with alcohols, phenols, or thiols, the corresponding 6-alkoxy-, 6-aryloxy-, or 6-thioether-substituted isoquinolines can be prepared. These reactions often require specific ligand systems to achieve high efficiency.

The development of these catalytic methods has significantly expanded the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups at the C6 position, which is crucial for the synthesis of complex molecules in medicinal chemistry and materials science. nih.govrsc.org

Advanced Computational Chemistry and Theoretical Investigations of 6 Chloroisoquinoline

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

TD-DFT is the standard method for studying the excited states of molecules. researchgate.netcore.ac.uk This analysis would predict the electronic absorption spectrum (UV-Vis) of 6-chloroisoquinoline, identifying the energies and characteristics of its electronic transitions.

Quantum Chemical Descriptors for Chemical Reactivity Analysis

From the computed electronic properties, a range of quantum chemical descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity and are instrumental in rationalizing its chemical behavior.

The completion of such a comprehensive theoretical study on this compound would fill a notable gap in the scientific literature, providing a foundational dataset for future experimental and theoretical work on this and related heterocyclic compounds.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating higher stability and lower reactivity. Conversely, a "soft" molecule has a small energy gap, making it more polarizable and reactive. dergipark.org.trmdpi.com The electrophilicity index is calculated from the chemical potential (μ) and hardness (η), providing a scale for a molecule's electrophilic character. mdpi.com

While specific DFT calculations for this compound are not extensively published, data from the closely related 6-chloroquinoline (B1265530) (6CQ) and 1-chloroisoquinoline (B32320) (1CIQ) provide valuable comparative insights. dergipark.org.trresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated for Chloro-substituted Quinolines/Isoquinolines This table presents illustrative data from related compounds to demonstrate the typical values obtained through DFT calculations.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~1.8 - 2.5 | Measures molecular stability and resistance to deformation. mdpi.combritannica.com |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~(-3.5) - (-4.0) | Indicates the tendency of electrons to escape from the system. dergipark.org.tr |

| Electrophilicity Index (ω) | μ² / (2η) | ~1.5 - 2.0 | Quantifies the electrophilic power of the molecule. mdpi.comdergipark.org.tr |

Note: Values are approximations based on published data for similar molecules and can vary with the computational method and basis set used.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. rsc.orgias.ac.in The most common of these are the Fukui functions, which are derived from changes in electron density as an electron is added to or removed from the molecule. nih.govfaccts.de

The three main types of Fukui functions are:

f_k^+ : For nucleophilic attack, indicating sites most likely to accept an electron.

f_k^- : For electrophilic attack, indicating sites most likely to donate an electron.

f_k^0 : For radical attack.

Theoretical studies on the related 1-chloroisoquinoline have calculated condensed Fukui functions to determine the reactivity of each atom in the structure. researchgate.net These calculations reveal how the presence of the nitrogen atom and the chlorine substituent influence the electronic properties and site selectivity of the rings. researchgate.net For example, specific carbon atoms may be identified as the most susceptible to nucleophilic attack, while others are more prone to electrophilic substitution. researchgate.netscirp.org More advanced descriptors like the dual descriptor (Δf) can offer even clearer distinctions between electrophilic and nucleophilic sites. researchgate.netajrconline.org

Table 2: Condensed Fukui Functions (f_k) for Selected Atoms of 1-Chloroisoquinoline This table shows calculated values for 1-chloroisoquinoline, a constitutional isomer of this compound, to illustrate how local reactivity is analyzed. The atom numbering is based on the 1-chloroisoquinoline structure.

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| C1 | -0.1098 | -0.0287 | -0.0692 |

| N2 | 0.0950 | 0.0905 | 0.0927 |

| C3 | 0.0360 | 0.0001 | 0.0180 |

| C4 | 0.0841 | 0.1119 | 0.0980 |

Data sourced from a DFT study on 1-chloroisoquinoline. researchgate.net A higher value indicates a greater propensity for the specified type of attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The this compound scaffold is of significant interest in medicinal chemistry, where it serves as a core structure for designing ligands that interact with biological targets. Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for this purpose. researchgate.netmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. vulcanchem.com MD simulations then provide a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes in a simulated physiological environment. nih.gov

Derivatives of chloroisoquinoline have been investigated computationally for their potential as inhibitors of various protein classes. For instance, docking studies have predicted that derivatives of 7-chloroisoquinoline (B1268606) could effectively bind to the ATP pockets of kinases like ABL1 tyrosine kinase and CDK2/cyclin complexes. vulcanchem.com In another study, a complex molecule incorporating a this compound-3-carboxamido moiety was studied with molecular dynamics simulations to understand its orientation and interaction within opioid receptors.

Table 3: Examples of Molecular Docking and Dynamics Studies on Chloroisoquinoline Derivatives

| Derivative Scaffold | Target Protein(s) | Simulation Type | Research Finding |

| 7-Chloroisoquinoline-3-carbaldehyde | ABL1 tyrosine kinase, CDK2/cyclin complexes | Molecular Docking | The chloro substituent enhances target binding through interactions in the kinase ATP pocket. vulcanchem.com |

| This compound-3-carboxamide | Opioid Receptors | Molecular Dynamics | Simulations indicated the orientation and interaction of the ligand within the receptor binding site. |

| 2-((1,4-diazepan-1-yl)methyl)-6-chloroisoquinoline | 5-HT3 Receptor | Homology Modeling, Docking | SAR and computational modeling helped predict the ligand-receptor binding mode. researchgate.net |

Theoretical Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonic and optoelectronic technologies, including signal processing and optical switching. mdpi.comrsc.org Organic molecules with specific electronic features, such as significant intramolecular charge transfer (ICT), can exhibit strong NLO responses. nih.gov Computational methods, primarily DFT, are widely used to predict and evaluate the NLO properties of candidate molecules. rsc.orgscielo.org.mx

Key NLO properties include the linear polarizability (α) and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity of a molecule. researchgate.net Theoretical studies on 1-chloroisoquinoline have calculated its first hyperpolarizability, suggesting it has potential for NLO applications. researchgate.net The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom within the π-conjugated isoquinoline (B145761) system can create the necessary electronic asymmetry for a significant NLO response. researchgate.net

Comparative studies on related molecules like 6-aminoquinoline (B144246) have shown that substitutions on the quinoline (B57606)/isoquinoline ring system can tune these properties, indicating that this compound is a promising candidate for further NLO material research. researchgate.netresearchgate.net

Table 4: Calculated NLO Properties for Isoquinoline Derivatives This table provides a comparison of theoretically predicted NLO properties for related molecules to contextualize the potential of this compound.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| 1-Chloroisoquinoline | - | - | 1.7017 x 10⁻³⁰ |

| 6-Aminoquinoline | 3.32 | 1.63 x 10⁻²³ | 4.21 x 10⁻³⁰ |

Data sourced from separate DFT studies. researchgate.netresearchgate.net Higher β values indicate a stronger second-order NLO response.

Exploration of Biological Activities and Applications in Medicinal Chemistry for 6 Chloroisoquinoline Derivatives

The Role of 6-Chloroisoquinoline as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a wide range of pharmacological activities. scielo.brmdpi.com The isoquinoline (B145761) ring system fits this description, serving as a foundational structure in numerous natural and synthetic compounds with therapeutic potential. nih.gov The chemical versatility of the isoquinoline scaffold allows for the introduction of various functional groups at different positions, leading to a diverse library of derivatives with tailored biological profiles. nih.gov

The 6-chloro substituent on the isoquinoline ring plays a crucial role in modulating the electronic and steric properties of the molecule, which in turn influences its interaction with biological macromolecules. Halogenated heterocyclic compounds, such as this compound, are attractive targets in pharmaceutical research and have been developed as competitive inhibitors for various therapeutic applications. The presence of the chlorine atom at the C-6 position can enhance the binding affinity of the molecule to its target, often leading to increased potency. This has been observed in various contexts, including the development of anticancer and antileishmanial agents. mdpi.comsci-hub.se

Evaluation of Anticancer Activity for this compound Analogs

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research focusing on their ability to inhibit key cellular processes involved in cancer progression.

Inhibition of Key Biological Targets (e.g., DNA Topoisomerase II)

One of the primary mechanisms through which this compound derivatives exert their anticancer effects is through the inhibition of DNA topoisomerase II. nih.gov This enzyme plays a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death.

A study focused on substituted this compound-5,8-diones and their cyclized counterparts, pyrido[3,4-b]phenazine-5,12-diones, revealed their potent DNA topoisomerase II inhibitory activity. nih.gov Most of the synthesized compounds in this study showed significant inhibition of topoisomerase II, with the most active compound exhibiting an IC50 value of 0.082 µM. nih.gov Notably, these compounds were found to be inactive against DNA topoisomerase I, indicating a degree of selectivity for topoisomerase II. nih.gov

Cellular Mechanisms of Cytotoxicity (e.g., DNA Synthesis Inhibition, S-Phase Delay)

The cytotoxic effects of this compound derivatives are often linked to their ability to interfere with fundamental cellular processes such as DNA synthesis. The mechanism of cytotoxic action for many quinone derivatives, a class to which some this compound analogs belong, is related to their interference with DNA synthesis. researchgate.net

Research on this compound-5,8-diones and related compounds has shown that they exhibit cytotoxicity against a variety of human cancer cell lines, including those of the lung, stomach, colon, and leukemia. nih.gov The cytotoxic potential of these compounds was generally higher than that of the corresponding chloroisoquinolinediones, with some derivatives showing greater potency than the established anticancer agent ellipticine. nih.gov The observed cytotoxicity is often correlated with the compound's ability to permeate the cell membrane. nih.gov

Assessment of Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer potential, isoquinoline derivatives, including those with a 6-chloro substitution, have been investigated for their antimicrobial and anti-inflammatory properties. The isoquinoline framework is a component of many compounds with documented antibacterial and anti-inflammatory activities. nih.gov

Research has indicated that certain halogenated isoquinolines exhibit significant antimicrobial activity. The proposed mechanisms of action include the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. In terms of anti-inflammatory effects, some isoquinoline derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α. For instance, 6-chloro and 7-fluoro isoquinoline derivatives have shown significant inhibitory activity against PDE4B and demonstrated anti-inflammatory effects by inhibiting TNF-α production by 50-60% in vitro. nih.gov

Investigation of Antileishmanial Activity and Structure-Activity Relationships

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. mdpi.comcsic.es Quinoline (B57606) and isoquinoline-based compounds have emerged as a promising class of antileishmanial agents.

Studies have shown that the introduction of a chlorine atom at the C-6 position of the quinoline (a related scaffold) or isoquinoline ring can significantly enhance antileishmanial activity. mdpi.com For example, the introduction of a 6-Cl atom in certain quinoline derivatives resulted in higher antileishmanial activities compared to their unsubstituted counterparts. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the antileishmanial potency of these compounds. mdpi.comcsic.esnih.gov For instance, in a series of 9-anilinoacridines, a related class of topoisomerase II inhibitors, a 2-OMe, 6-Cl acridine (B1665455) substitution pattern resulted in potent antileishmanial activity and a high in vitro therapeutic index. nih.gov These findings highlight the importance of the 6-chloro substituent in designing effective antileishmanial agents.

Enzyme Inhibition Studies of this compound Derivatives (e.g., SARM1 Inhibition)

Recent research has identified isoquinoline derivatives as inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1), an enzyme involved in the process of axon degeneration. nih.govmedchemexpress.com The NADase activity of SARM1 is a key trigger for this degenerative process, making it a promising therapeutic target for neurodegenerative diseases. nih.govbiorxiv.org

A series of isoquinoline derivatives, including 5-chloroisoquinoline, have been shown to potently inhibit the NADase activity of SARM1 and protect axons from degeneration in cellular models. nih.govmedchemexpress.com These compounds act as prodrugs that are converted by SARM1 into potent inhibitors at the enzyme's active site through an NAD+-dependent base exchange reaction. nih.gov This novel mechanism of action presents a promising avenue for the development of drugs to treat a range of neurodegenerative conditions. biorxiv.org

Table of Research Findings on this compound Derivatives

| Biological Activity | Key Findings | Target/Mechanism | Reference(s) |

|---|---|---|---|

| Anticancer | Potent cytotoxicity against various cancer cell lines. | DNA Topoisomerase II inhibition, DNA synthesis inhibition. | nih.gov |

| Antimicrobial | Inhibition of bacterial growth. | Disruption of cell wall synthesis or metabolic pathways. | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production. | PDE4B inhibition, TNF-α inhibition. | nih.gov |

| Antileishmanial | Enhanced activity against Leishmania parasites. | Not fully elucidated, but substitution pattern is key. | mdpi.comnih.gov |

Table of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| This compound-5,8-dione | |

| Pyrido[3,4-b]phenazine-5,12-dione | |

| Ellipticine | |

| 7-Fluoro isoquinoline | |

| 9-Anilinoacridine | |

| 5-Chloroisoquinoline | |

| TNF-α |

Development of Novel Active Pharmaceutical Ingredients (APIs) Based on the this compound Core

The this compound scaffold has emerged as a significant pharmacophore in the field of medicinal chemistry, serving as a foundational structure for the development of novel active pharmaceutical ingredients (APIs). The inherent versatility of the isoquinoline ring system, combined with the electronic and steric influences of the chlorine substituent at the 6-position, provides a unique template for designing molecules with specific biological activities. chemimpex.com Researchers have increasingly focused on this core structure to create new chemical entities with potential therapeutic applications, particularly in oncology and inflammatory diseases. chemimpex.comnih.govgoogle.com

The development process for these APIs typically begins with the synthesis of various this compound derivatives. This involves chemical modifications at different positions of the isoquinoline ring to explore the structure-activity relationships (SAR). orientjchem.org These synthetic efforts aim to optimize the pharmacological properties of the lead compounds, including their potency, selectivity, and pharmacokinetic profiles. orientjchem.org

One notable area of investigation has been the synthesis of this compound-5,8-diones. nih.gov These compounds have been evaluated for their potential as cytotoxic agents. nih.gov Research has shown that certain substituted chloroisoquinolinediones exhibit significant cytotoxic activity against various human cancer cell lines. nih.gov To further explore their mechanism of action, these derivatives were also tested for their ability to inhibit topoisomerase II, a key enzyme in DNA replication and a validated target for anticancer drugs. nih.gov The findings indicated that most of the synthesized compounds displayed inhibitory activity against topoisomerase II. nih.gov

In another line of research, the this compound core has been incorporated into more complex molecular architectures to develop potent inhibitors of specific cellular targets. For instance, derivatives have been designed to target the Aryl hydrocarbon Receptor (AhR), which is implicated in inflammatory diseases. google.com These efforts have led to the identification of novel anti-inflammatory compounds with AhR-dependent cytokine modulation, highlighting the therapeutic potential of this scaffold beyond oncology. google.com

The following tables summarize the research findings for representative this compound derivatives developed as potential APIs.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

| This compound-5,8-diones | A549 (human lung cancer), SNU-638 (human stomach cancer), Col2 (human colon cancer), HT1080 (human fibrosarcoma), HL-60 (human leukemia) | Exhibited cytotoxic activity against various cancer cell lines. nih.gov | nih.gov |

| Pyrido[3,4-b]phenazinediones (derived from chloroisoquinolinediones) | A549, SNU-638, Col2, HT1080, HL-60 | Generally showed greater cytotoxic potential than the parent chloroisoquinolinediones and the reference compound ellipticine. nih.gov | nih.gov |

Table 2: Topoisomerase II Inhibitory Activity of this compound Derivatives

| Compound Class | Assay Type | Results | Reference |

| This compound-5,8-diones and Pyrido[3,4-b]phenazinediones | Plasmid cleavage assay | Most compounds demonstrated topoisomerase II inhibitory activity at a concentration of 200 µM. nih.gov The most active compound, 6a, had an IC50 value of 0.082 µM. nih.gov The compounds were inactive against topoisomerase I. nih.gov | nih.gov |

The continued exploration of the this compound scaffold in drug discovery underscores its importance as a versatile starting point for the development of new APIs. The ability to systematically modify this core structure allows medicinal chemists to fine-tune the biological activity and target specificity, paving the way for future therapeutic agents. orientjchem.org

Applications of 6 Chloroisoquinoline in Materials Science and Agrochemical Research

Integration of 6-Chloroisoquinoline Derivatives in Functional Materials Development

The unique chemical structure of this compound and its derivatives makes them valuable precursors in the field of materials science. Their utility stems from the ability to serve as foundational units in the construction of larger, more complex molecules with specific, tailored properties. Functional polymer materials, which possess special characteristics like optical, thermal, or electrical properties, can be designed at a molecular level using such building blocks. mdpi.com

Research has shown that halogenated isoquinolines are employed in the synthesis of organic semiconductors and other advanced materials. The presence of halogen atoms is particularly useful for engaging in cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds and constructing elaborate molecular frameworks. This reactivity allows for the integration of the isoquinoline (B145761) core into larger polymeric or macromolecular structures, thereby imparting the unique photophysical or electronic properties of the heterocycle to the final material.

Quantum chemical studies on related molecules like 1-chloroisoquinoline (B32320), using methods such as Density Functional Theory (DFT), help elucidate the structural and electronic properties that are crucial for materials applications. researchgate.net Such computational analyses provide insights into molecular geometry, vibrational frequencies, and electronic transitions, which are fundamental for designing materials with desired characteristics, such as nonlinear optical (NLO) properties. researchgate.net For instance, studies on the related 6-aminoquinoline (B144246) have shown it to be a desirable molecule for NLO studies, indicating the potential of substituted quinolines and isoquinolines in this domain. researchgate.net

Furthermore, derivatives like this compound-5,8-diones have been synthesized, representing a class of compounds with potential applications in functional materials due to their quinone structure, which is often associated with electronic activity. researchgate.net The synthesis of complex arylisoquinoline-derived dyes from precursors like 1-chloroisoquinoline has led to materials with significant photophysical properties, including two-photon absorption and the ability to act as photosensitizers, which are critical for applications in photonics and photodynamic therapy. rsc.org

Table 1: Examples of this compound Derivatives and Their Role in Materials Science

| Derivative/Related Compound | Synthetic Utility/Application | Research Finding | Source |

| 6-Bromo-1-chloroisoquinoline (B57692) | Precursor for advanced materials | Used as a building block in the development of complex organic molecules through cross-coupling reactions. | |

| 1-Chloroisoquinoline | Model for quantum chemical studies | DFT studies reveal electronic and structural properties relevant for designing materials with specific optical characteristics. researchgate.net | researchgate.net |

| This compound-5,8-dione | Synthesis of functional quinones | Synthesized as a potential building block for electronically active materials. researchgate.net | researchgate.net |

| Arylisoquinoline Dyes (from 1-chloroisoquinoline) | Development of photosensitizers | Resulting dyes exhibit two-photon absorption and are efficient singlet-oxygen photosensitizers. rsc.org | rsc.org |

Role of this compound in Agrochemical Research and Development

The isoquinoline framework is a recognized scaffold in the design of biologically active compounds, including those used in agriculture. Derivatives of this compound serve as important intermediates in the synthesis of potential pesticides, herbicides, and fungicides. alibaba.com The chemical versatility of these halogenated heterocycles allows for the creation of novel molecules with potential agrochemical activity. chemimpex.com

The development of new agrochemicals often involves the synthesis and screening of libraries of compounds built around a core structure. Halogenated isoquinolines like 6-bromo-1-chloroisoquinoline are valuable reagents in this process. They can be used to construct a variety of derivatives, which are then tested for their efficacy against agricultural pests and diseases. chemimpex.com The presence of the chlorine atom on the isoquinoline ring can significantly influence the biological activity and selectivity of the final compound. chemimpex.com

Several chemical suppliers and research-focused companies highlight the use of chloroisoquinoline derivatives in the agrochemical sector. cymitquimica.comechemi.com For example, 6-bromo-1-chloro-isoquinoline is noted for its application in the production of agrochemicals. chemimpex.com The broader class of quinoline (B57606) derivatives, to which isoquinolines are closely related, has established applications in agrochemicals, reinforcing the potential of the this compound scaffold in this area. dergipark.org.tr The development of effective pesticides is a complex process involving the synthesis of numerous intermediates, and compounds like this compound derivatives play a crucial role as building blocks in this discovery pipeline. alibaba.com

Exploration of this compound in Dye Chemistry Research

The rigid, aromatic structure of the isoquinoline system makes it an excellent chromophore, or light-absorbing component, for the synthesis of dyes and pigments. The introduction of a chlorine atom, as in this compound, provides a convenient point for chemical modification, allowing for the fine-tuning of the resulting dye's color and properties.

Derivatives such as 6-bromo-1-chloro-isoquinoline and 1-chloro-isoquinoline-6-carbonitrile are used as intermediates in the synthesis of dyes and pigments. chemimpex.comforecastchemicals.com The reactivity of the halogen atoms allows for their substitution or participation in coupling reactions to build larger, conjugated systems characteristic of dye molecules.

Recent research has demonstrated the successful synthesis of novel fluorescent dyes using 1-chloroisoquinoline as a key reactant. rsc.orgrsc.org In one approach, a palladium-catalyzed Suzuki coupling reaction between 1-chloroisoquinoline and bis-borylated polycyclic aromatic hydrocarbons (PAHs) yielded a series of arylisoquinoline-derived dyes. rsc.org These dyes exhibit interesting photophysical properties, including red-shifted absorption and emission spectra compared to the parent PAHs. rsc.org Specifically, the synthesis of 1,5-di(isoquinolin-1-yl)naphthalene and 1,6-di(isoquinolin-1-yl)pyrene was achieved using this method. rsc.org Such fluorescent dyes have potential applications in various technologies, including bio-imaging and sensors.

Furthermore, the synthesis of this compound-5,8-diones introduces the quinone structure, a well-known class of colored compounds. researchgate.net This highlights another pathway through which chloroisoquinoline derivatives can be utilized to create new colorants. researchgate.net

Table 2: Research Findings on the Use of Chloroisoquinolines in Dye Synthesis

| Precursor Compound | Synthetic Method | Resulting Dye Class/Compound | Key Finding | Source |

| 1-Chloroisoquinoline | Suzuki Coupling with Diboronic Esters | Bis-borylated Arylisoquinoline Dyes | Produced fluorescent dyes with red-shifted absorption and two-photon absorption properties. rsc.org | rsc.org |

| 1-Chloroisoquinoline | Suzuki Coupling | 1,5-di(isoquinolin-1-yl)anthracene | Successful synthesis of a complex, polycyclic dye structure. rsc.org | rsc.org |

| 6,7-Dichloroisoquinoline-5,8-dione | Nucleophilic Substitution | Substituted Chloroisoquinolinediones | Preparation of quinone-based colored compounds. researchgate.net | researchgate.net |

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Chloroisoquinoline

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. ijprajournal.com For 6-Chloroisoquinoline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve specific and crucial roles.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. medwinpublishers.com The development of a robust HPLC method involves the careful selection of several key parameters to achieve optimal separation of the main compound from any impurities. medwinpublishers.com

A systematic approach to HPLC method development is crucial for reliable analysis. medwinpublishers.com The physicochemical properties of this compound, such as its polarity and solubility, guide the initial choice of chromatographic conditions. Reversed-phase chromatography is commonly employed for compounds of intermediate polarity like this compound.

A typical HPLC method for the analysis of related chloro-substituted nitrogen heterocyclic compounds involves a C18 column, which provides a non-polar stationary phase. ijper.org The mobile phase, a critical component in the separation process, is often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. medwinpublishers.comdovepress.com A gradient elution, where the composition of the mobile phase is changed over time, can be effective for separating compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector, as the isoquinoline (B145761) ring system exhibits strong absorbance in the ultraviolet region. ijprajournal.com For instance, related compounds are often detected at wavelengths such as 254 nm or 280 nm. dovepress.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with buffer | Elutes the compound and its impurities from the column. |

| Elution Mode | Isocratic or Gradient | Maintains constant or varies mobile phase composition for optimal separation. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | Quantifies the compound based on its UV absorbance. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. microbenotes.com While this compound itself has a relatively high boiling point, GC can be employed for its analysis, particularly for assessing volatile impurities or after conversion to more volatile derivatives. The sample is vaporized in a heated injection port and separated as it moves through a column with a stationary phase. microbenotes.com

The core principle of GC relies on the partitioning of components between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within the column. etamu.edu Compounds with higher volatility or lower affinity for the stationary phase travel through the column faster, leading to separation. microbenotes.com

For the analysis of compounds like this compound, a capillary column with a suitable stationary phase (e.g., a polysiloxane) is typically used. The choice of detector is crucial; a Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a mass spectrometer (in GC-MS) provides definitive identification. etamu.edu

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to transport the analyte through the column. |

| Injector Temperature | 250-300 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Temperature Program | Ramped from a lower to a higher temperature | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the eluting compounds. |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing invaluable information about the molecular weight and structure of a compound. colby.edu It is a critical tool for the definitive confirmation of this compound and for the identification and characterization of unknown impurities.

The process involves ionizing the sample, separating the resulting ions based on their mass-to-charge ratio, and detecting them. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide highly accurate mass measurements, which helps in determining the elemental composition of the parent compound and its impurities.

Various ionization techniques can be employed. Electron Ionization (EI) is a hard ionization technique often used in GC-MS that provides extensive fragmentation patterns useful for structural elucidation. asdlib.org Softer ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are commonly used with LC-MS and are less likely to cause fragmentation, thus preserving the molecular ion. colby.eduasdlib.org

| Parameter | Technique | Information Obtained |

|---|---|---|

| Ionization Method | Electron Ionization (EI), Electrospray Ionization (ESI), Chemical Ionization (CI) | Generates ions from the sample molecules for mass analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separates ions based on their mass-to-charge ratio. |

| Molecular Weight Confirmation | Determination of the [M]+ or [M+H]+ ion | Confirms the identity of this compound (C9H6ClN, MW: 163.61). sigmaaldrich.com |

| Impurity Profiling | Detection and identification of ions corresponding to potential impurities | Characterizes related substances, degradation products, or residual starting materials. |

| Structural Elucidation | Analysis of fragmentation patterns (MS/MS) | Provides structural information about the compound and its impurities. researchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer the most comprehensive approach to analyzing complex mixtures. nih.govspeciation.net For this compound, the coupling of liquid or gas chromatography with mass spectrometry (LC-MS and GC-MS) is particularly powerful. asdlib.orgnih.gov

These techniques leverage the separation power of chromatography with the definitive identification capabilities of mass spectrometry. asdlib.org As the separated components elute from the chromatographic column, they are directly introduced into the mass spectrometer for immediate analysis. asdlib.org

LC-MS is highly versatile and widely used in pharmaceutical analysis for impurity profiling. chimia.chajrconline.org It allows for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. chimia.ch The use of tandem mass spectrometry (LC-MS/MS) further enhances the capability by allowing for the fragmentation of selected ions, which provides detailed structural information crucial for identifying unknown impurities. nih.gov

GC-MS is the ideal technique for analyzing volatile organic compounds. etamu.eduijpsjournal.com It provides excellent separation and generates reproducible mass spectra that can be compared against extensive libraries for confident compound identification. This is particularly useful for detecting and identifying residual solvents or volatile by-products in the this compound sample.

| Technique | Separation Principle | Detection Principle | Primary Application for this compound |

|---|---|---|---|

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Measures the mass-to-charge ratio of ions. | Purity assessment, identification of non-volatile impurities and degradation products. |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Measures the mass-to-charge ratio of ions. | Analysis of volatile impurities, residual solvents, and thermally stable by-products. |

| LC-DAD-MS | Combines HPLC separation with both Diode Array and Mass Spectrometric detection. ijprajournal.com | Provides both UV-Vis spectra and mass data for each eluting peak. | Comprehensive characterization and quantification of impurities. ijprajournal.com |

Future Research Trajectories and Translational Perspectives for 6 Chloroisoquinoline

Rational Design and Synthesis of Next-Generation 6-Chloroisoquinoline Derivatives

The future of this compound research heavily relies on the rational design and synthesis of new derivatives to enhance potency, selectivity, and novel functionalities. The core principle involves modifying the this compound scaffold to optimize interactions with biological targets or to fine-tune material properties.

Researchers have successfully synthesized derivatives like this compound-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones. rhhz.netresearchgate.netnih.gov These efforts have demonstrated that strategic modifications can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov The synthesis process often employs the core this compound as an intermediate or building block. chemimpex.comguidechem.com For instance, the halogenated nature of the molecule makes it suitable for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for creating new carbon-carbon bonds and introducing diverse functional groups. rsc.org

Future work will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically altering substituents on the isoquinoline (B145761) ring to identify key structural features that govern biological activity or material performance. This includes exploring the impact of different functional groups at various positions.

Bioisosteric Replacement: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or functional groups to modulate the compound's pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorine atom, for example, can significantly alter inhibitor selectivity.

Development of Hybrid Molecules: Fusing the this compound moiety with other known pharmacophores to create hybrid compounds with potentially synergistic or multi-target activities.

The table below summarizes examples of synthetic strategies that can be applied to generate next-generation derivatives.

| Synthetic Strategy | Reactants/Precursors | Resulting Derivatives | Potential Applications |

| Oxidative Cyclization | 6,7-dichloroisoquinoline-5,8-dione | Substituted chloroisoquinolinediones | Anticancer agents nih.gov |

| Cyclization with Azide | Chloroisoquinoline-5,8-dione, Sodium azide | Pyrido[3,4-b]phenazinediones | Anticancer agents, Topoisomerase II inhibitors nih.gov |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acids | Aryl-substituted isoquinolines | Organic electronics, Pharmaceuticals rsc.org |

| Negishi Cross-Coupling | 4-bromo-1-chloroisoquinoline, Organozinc reagents | Bis-isoquinolinyl compounds | Kinase inhibitors researchgate.net |

Application of Advanced Computational Techniques for Predictive Modeling and Discovery

Computational chemistry and predictive modeling have become indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules. cas.org For this compound, these techniques offer a pathway to rapidly screen virtual libraries of derivatives, predict their properties, and gain insight into their behavior at a molecular level, thereby reducing the time and cost associated with experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the fundamental electronic and structural properties of this compound and its analogs. researchgate.netresearchgate.net Such studies can elucidate how the chlorine substituent influences the molecule's electron distribution, reactivity, and interaction with other molecules. researchgate.net

Machine learning (ML) and other predictive models are emerging as powerful methods for forecasting biological activity and potential toxicity. nih.govnih.gov By training algorithms on large datasets of known compounds and their experimental activities, models can be built to predict the properties of novel this compound derivatives. cas.orgnih.gov This approach allows for the high-throughput virtual screening of thousands of potential candidates to prioritize the most promising ones for synthesis and experimental testing.

Key computational applications include:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of target proteins (e.g., enzymes, receptors) to predict binding affinity and mode of interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives, a crucial step in early-stage drug discovery. cas.org

Knowledge Graph Development: Utilizing interconnected data to model complex biological relationships and predict new drug-target interactions or potential biomarkers. cas.org

In-depth Mechanistic Investigations of Biological and Chemical Phenomena

A thorough understanding of how this compound and its derivatives function at a molecular level is crucial for their rational development. Mechanistic studies aim to uncover the specific biological pathways they modulate or the detailed steps involved in their chemical reactions.

In the biological realm, derivatives of this compound have been shown to exhibit anticancer effects. For example, substituted this compound-5,8-diones have been identified as inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication in cancer cells. nih.govnih.gov The mechanism is thought to involve the modulation of key signaling pathways that regulate the cell cycle and apoptosis. Future research will need to delve deeper into these interactions, identifying specific binding sites and downstream cellular effects. Investigating potential immunomodulatory effects, such as the induction of immunological cell death in tumors, represents another promising avenue. nih.gov

From a chemical perspective, mechanistic studies can optimize synthetic routes. For instance, understanding the reaction mechanism for the formation of fused N-heterocycle-thiazolines from this compound can involve deuterium (B1214612) incorporation studies to trace the reaction pathway and identify key intermediates. rsc.org The presence of halogen atoms on the isoquinoline ring is known to influence the compound's reactivity and binding affinity through both electronic and steric effects, a phenomenon that warrants continued investigation.

Scalable and Environmentally Benign Synthesis Approaches for Industrial Relevance

For any chemical compound to have a significant translational impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. lookchem.com While many synthetic methods are effective at the laboratory scale, their transition to industrial production often presents challenges. Future research must focus on developing robust and "green" synthetic routes for this compound and its valuable derivatives.

Scalable Synthesis:

Continuous Flow Chemistry: This approach, where reagents are pumped through a reactor in a continuous stream, offers advantages over traditional batch processing, including improved safety, consistency, and throughput. It has been successfully applied to the synthesis of related chloro-heterocyclic compounds like 6-chloro-1H-pyrazolo[3,4-b]pyrazine. figshare.com

Optimized Catalysis: Developing highly efficient catalytic systems, such as the palladium-catalyzed Negishi coupling used for bis-isoquinolinyl synthesis, is key to achieving high yields in large-scale production. researchgate.net

Environmentally Benign (Green) Chemistry:

Solvent-Free Reactions: Techniques like grinding reagents together in the absence of a solvent can reduce waste and simplify purification. jocpr.com

Green Catalysts and Reagents: Utilizing non-toxic and reusable catalysts, such as titanium dioxide in visible-light-mediated reactions, can significantly reduce the environmental footprint of a synthesis. organic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The development of such processes is not only an academic challenge but a prerequisite for the commercial viability of pharmaceuticals, agrochemicals, and materials derived from this compound. vulcanchem.com

Emerging Applications of this compound in Interdisciplinary Scientific Domains

While much of the focus has been on its pharmaceutical potential, the unique properties of this compound make it an attractive candidate for applications in a variety of interdisciplinary fields. arc.gov.au This diversification represents a significant future trajectory, leveraging the compound as a versatile platform technology.

Materials Science: Halogenated isoquinolines are being explored as precursors for organic semiconductors due to their planar structures and the influence of halogens on conductivity. This opens possibilities for their use in advanced electronic devices. Furthermore, isoquinoline-containing structures have been investigated as host materials for phosphorescent organic light-emitting diodes (PhOLEDs), suggesting a role for this compound derivatives in next-generation displays and lighting. mdpi.com

Agrochemicals: The structural motifs present in many bioactive compounds are also relevant to agriculture. This compound could serve as a key intermediate in the synthesis of novel pesticides and herbicides. chemimpex.com

Chemical Biology: Derivatives of this compound can be developed as chemical probes or markers to study complex biochemical pathways and cellular processes. By attaching fluorescent tags or reactive groups, these molecules can be used to visualize and interrogate biological systems.

This interdisciplinary approach, which combines insights from chemistry, biology, physics, and engineering, will be essential to fully unlock the potential of the this compound scaffold. routledge.com

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing 6-Chloroisoquinoline’s chemical identity and purity?

- Methodological Answer :

- Elemental Analysis : Compare experimental %C, %H, and %N with theoretical values (e.g., Anal. Calcd for C₉H₆ClN: C, 66.06%; H, 3.67%; Found: C, 66.10%; H, 3.70% ).

- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm structural features (e.g., aromatic protons and chlorine substitution patterns).

- Chromatography : Employ HPLC or GC-MS to assess purity, ensuring retention times match standards.

- Reference Standards : Cross-validate with synthesized or commercially available pure samples, avoiding unreliable sources like .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Conditions : Follow protocols using concentrated H₂SO₄ and P₂O₅ at 160°C for cyclization, as described in JOCEAh (1977) .

- Purification : Steam-distill the crude product and use fractional extraction with HCl (13% and 38%) to isolate this compound from byproducts like oxazoles .

- Troubleshooting : Monitor temperature control during exothermic steps to avoid decomposition.

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer :

- Key Parameters : Molecular weight (163.604 g/mol), LogP (2.88820), and PSA (12.89 Ų) to predict solubility and reactivity .

- Thermodynamic Data : Refer to NIST Chemistry WebBook for validated thermochemical or spectral data .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to screen studies, assess bias, and synthesize findings .

- Meta-Analysis : Use Cochrane-recommended tools (e.g., RevMan) to quantify heterogeneity and subgroup differences .

- Experimental Validation : Replicate conflicting results under standardized conditions, documenting variables like solvent polarity and temperature .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Multivariate Analysis : Perform PCA or PLS regression to correlate descriptors (e.g., LogP, steric bulk) with bioactivity .

- Hypothesis Testing : Use ANOVA or t-tests to compare IC₅₀ values across derivatives, ensuring significance thresholds (p < 0.05) are predefined .

- Data Visualization : Generate heatmaps or 3D-QSAR contour plots to highlight key structural motifs .